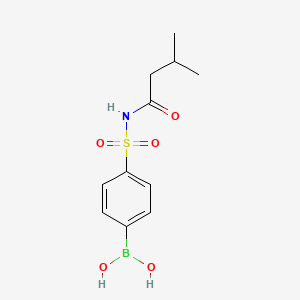

4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(3-methylbutanoylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO5S/c1-8(2)7-11(14)13-19(17,18)10-5-3-9(4-6-10)12(15)16/h3-6,8,15-16H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLBTLHEFYQBJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656898 | |

| Record name | {4-[(3-Methylbutanoyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-81-9 | |

| Record name | {4-[(3-Methylbutanoyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Class of Reagents Bridging Medicinal Chemistry and Affinity Separations

An In-Depth Technical Guide to the Physical and Chemical Properties of Sulfamoyl Phenylboronic Acids

Sulfamoyl phenylboronic acids represent a specialized class of organic compounds that have garnered significant interest from researchers in drug development and biotechnology. Characterized by a phenyl ring functionalized with both a boronic acid group [-B(OH)₂] and a sulfamoyl group [-SO₂NR₂], these molecules possess a unique combination of properties that make them highly valuable. The powerful electron-withdrawing nature of the sulfamoyl moiety fundamentally alters the Lewis acidity of the adjacent boronic acid, a feature that has been expertly exploited in various applications.

This guide provides a comprehensive overview of the core physical and chemical properties of sulfamoyl phenylboronic acids. We will delve into their synthesis, explore their distinct reactivity, and present detailed protocols for their characterization. The narrative is designed for scientists and researchers, emphasizing the causal relationships between molecular structure and functional behavior, thereby offering field-proven insights into leveraging these compounds for advanced applications.

Synthetic Pathways: Crafting the Molecular Architecture

The synthesis of sulfamoyl phenylboronic acids is typically achieved through a multi-step process that begins with a readily available substituted benzene derivative. A common and effective strategy involves the conversion of a bromo-substituted precursor to the corresponding boronic acid via a lithium-halogen exchange reaction.[1]

General Synthetic Workflow

The synthesis can be logically broken down into two key stages: formation of the sulfamoyl-substituted aryl bromide, followed by the introduction of the boronic acid moiety.

Sources

An In-Depth Technical Guide to 4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design of small molecules with tailored properties is paramount to the development of novel therapeutics. Among the myriad of functional groups and scaffolds utilized, N-acylsulfonamides and boronic acids have emerged as privileged moieties, offering unique physicochemical and pharmacological characteristics. This guide provides a comprehensive technical overview of a molecule that synergistically combines these two functionalities: 4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid .

The N-acylsulfonamide group is increasingly recognized as a valuable pharmacophore, often serving as a bioisostere for carboxylic acids but with improved metabolic stability and distinct hydrogen bonding capabilities.[1] Concurrently, the boronic acid functional group has garnered significant attention, not only for its utility in carbon-carbon bond formation via the Nobel Prize-winning Suzuki-Miyaura coupling reaction but also for its intrinsic biological activities, including enzyme inhibition.[2] The convergence of these two key functionalities within a single molecular entity presents a compelling scaffold for the exploration of new chemical space in drug discovery. This guide will delve into the chemical structure, a proposed synthetic pathway with detailed experimental considerations, and the potential applications of this compound, offering a foundational resource for researchers in the field.

I. Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a central phenyl ring substituted with a boronic acid group and an N-(3-methylbutanoyl)sulfamoyl group at the para position.

Chemical Structure:

Key Structural Features:

-

Phenylboronic Acid Moiety: This group is crucial for a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern synthetic chemistry for the formation of biaryl structures.[3][4] The boronic acid itself can also engage in reversible covalent interactions with diols, a property exploited in sensors and drug delivery systems.[5]

-

N-acylsulfonamide Linkage: This functional group is a key determinant of the molecule's electronic and lipophilic properties. The acidity of the N-H proton is increased compared to a simple sulfonamide, which can influence its binding interactions with biological targets.[1]

-

3-Methylbutanoyl (Isovaleryl) Group: This aliphatic acyl group contributes to the lipophilicity of the molecule, which can impact its solubility, membrane permeability, and pharmacokinetic profile.

A summary of the key physicochemical properties is presented in Table 1 .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 957120-81-9 | [6] |

| Molecular Formula | C11H16BNO5S | [6] |

| Molecular Weight | 285.12 g/mol | [6] |

| Appearance | Predicted to be a solid | N/A |

| Solubility | Expected to be soluble in organic solvents | N/A |

II. Synthesis of this compound

Synthetic Scheme

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-bromophenylsulfonyl)-3-methylbutanamide (Intermediate A)

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromobenzenesulfonamide (10.0 g, 42.3 mmol) and dichloromethane (DCM, 100 mL).

-

Addition of Base: Cool the suspension to 0 °C in an ice bath and add pyridine (4.1 mL, 50.8 mmol) dropwise.

-

Acylation: While maintaining the temperature at 0 °C, add 3-methylbutanoyl chloride (isovaleroyl chloride) (5.6 mL, 46.5 mmol) dropwise over 15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM (100 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the desired N-(4-bromophenylsulfonyl)-3-methylbutanamide.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-(4-bromophenylsulfonyl)-3-methylbutanamide (Intermediate A) (10.0 g, 31.0 mmol) and anhydrous tetrahydrofuran (THF, 150 mL).

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 27.3 mL, 68.2 mmol) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the aryllithium species, add triisopropyl borate (10.7 mL, 46.5 mmol) dropwise, again keeping the internal temperature below -70 °C.

-

Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.

-

Extraction and Isolation: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: The crude boronic acid can be purified by recrystallization from an appropriate solvent mixture (e.g., water or an organic solvent system) or by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices

-

Choice of Starting Materials: 4-Bromobenzenesulfonamide is a commercially available and stable starting material. The bromo-substituent provides a handle for the subsequent borylation step. 3-Methylbutanoyl chloride is a common acylating agent.

-

N-Acylation Conditions: The use of pyridine as a base is standard for acylations with acyl chlorides, as it neutralizes the HCl byproduct. DCM is a suitable inert solvent for this reaction.

-

Borylation via Lithium-Halogen Exchange: This is a classic and reliable method for the synthesis of aryl boronic acids.[8] The low temperature (-78 °C) is critical to prevent side reactions of the highly reactive aryllithium intermediate.

-

Borating Agent: Triisopropyl borate is a commonly used electrophile for trapping the aryllithium species.

-

Acidic Workup: The acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.

III. Potential Applications in Drug Discovery and Development

The unique combination of a boronic acid and an N-acylsulfonamide moiety in this compound suggests several promising avenues for its application in drug discovery.

Building Block for Suzuki-Miyaura Cross-Coupling Reactions

The primary and most immediate application of this compound is as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex molecular architectures, particularly biaryl structures that are prevalent in many approved drugs.

By employing this molecule, medicinal chemists can readily introduce the N-(3-methylbutanoyl)sulfamoylphenyl moiety into a wide range of scaffolds, allowing for the systematic exploration of structure-activity relationships (SAR).

Potential as an Antimicrobial Agent

Both the phenylboronic acid and sulfonamide functionalities have well-documented antimicrobial properties.

-

Phenylboronic Acids: Recent studies have demonstrated the antibacterial activity of phenylboronic acid and its derivatives against various pathogenic bacteria, including plant and human pathogens.[9][10] The mechanism is thought to involve interactions with essential bacterial enzymes or cell wall components.

-

Sulfonamides: The sulfonamide scaffold is the basis for the sulfa class of antibiotics, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] While the N-acylation in the target molecule alters its structure from traditional sulfa drugs, the underlying sulfonamide core suggests a potential for antibacterial activity.

The combination of these two pharmacophores in a single molecule could lead to a synergistic or novel antimicrobial effect.

Enzyme Inhibition

Boronic acids are known to be effective inhibitors of serine proteases, where the boron atom forms a stable, covalent adduct with the catalytic serine residue.[2] The N-acylsulfonamide portion of the molecule can be tailored to interact with the specificity pockets of the target enzyme, potentially leading to potent and selective inhibitors. The 3-methylbutanoyl group, for instance, could occupy a hydrophobic pocket in the enzyme's active site.

Modulator of Physicochemical Properties

The N-acylsulfonamide moiety is often used in medicinal chemistry to fine-tune the physicochemical properties of a lead compound.[1] It can influence acidity, lipophilicity, and hydrogen bonding capacity, which in turn affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The incorporation of this compound into a drug candidate could therefore be a strategic approach to optimize its pharmacokinetic properties.

IV. Conclusion

This compound represents a promising and versatile chemical entity for researchers in drug discovery and development. Its structure, combining the reactive and biologically relevant boronic acid with the pharmaceutically important N-acylsulfonamide scaffold, offers a wealth of opportunities for the synthesis of novel compounds with potential therapeutic applications. The proposed synthetic route provides a practical and scalable method for its preparation, enabling its use as a key building block in synthetic endeavors. The potential for this molecule to exhibit intrinsic antimicrobial or enzyme-inhibitory activity, coupled with its utility in Suzuki-Miyaura coupling, underscores its value as a tool for the creation of diverse and complex molecular libraries. As the fields of medicinal and synthetic chemistry continue to evolve, molecules such as this compound will undoubtedly play a crucial role in the design and development of the next generation of therapeutics.

V. References

-

Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Phenylboronic acid as a novel agent for controlling plant pathogenic bacteria - PubMed. (2022). Pest Management Science, 78(6), 2417–2422. [Link]

-

The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). (2009). Expert Opinion on Therapeutic Patents, 19(10), 1437-1463.

-

Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery - PMC - NIH. (2017). Journal of Nanomaterials, 2017, 1-10.

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2016). Current Topics in Medicinal Chemistry, 16(11), 1200-1216.

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound - Sinfoo Biotech. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis of the phenylboronic acid 31 | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH. (2016). Current Topics in Medicinal Chemistry, 16(11), 1200–1216. [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). International Journal of Pharmaceutical Sciences and Research, 11(8), 3568-3581.

-

US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents. (n.d.). Retrieved January 7, 2026, from

-

Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - Frontiers. (2024). Frontiers in Microbiology, 15. [Link]

-

Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. (2017). Journal of Materials Chemistry B, 5(4), 552-563.

-

1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010). In Boronic Acids (pp. 1-133).

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (2020). Molecules, 25(18), 4323. [Link]

-

Synthesis of boronic acids and boronates - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

-

US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents. (n.d.). Retrieved January 7, 2026, from

-

Conversion of aryl pinacol boronates to their boronic acid analogues... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Boronic acid or boronate synthesis by hydroboration or C-B coupling reaction (borylation) [organic-chemistry.org]

- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound,(CAS# 957120-81-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 9. Phenylboronic acid as a novel agent for controlling plant pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

The Inner Workings of Boronic Acid-Based Enzyme Inhibitors: A Technical Guide

Introduction: The Rise of a Versatile Pharmacophore

In the landscape of modern drug discovery, the boronic acid moiety has emerged as a powerful and versatile pharmacophore, transitioning from a synthetic curiosity to the core of several clinically successful therapeutics.[1][2] The approval of Bortezomib (Velcade®) by the US FDA for the treatment of multiple myeloma marked a significant milestone, cementing the potential of boronic acid-containing drugs.[3][4] This guide provides an in-depth technical exploration of the mechanism of action of boronic acid-based enzyme inhibitors, offering insights for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their inhibitory activity, the experimental methodologies for their characterization, and the structural basis for their potency and selectivity.

The utility of boronic acids as enzyme inhibitors stems from the unique electronic properties of the boron atom. Boron, being electron-deficient, possesses an empty p-orbital, rendering it a potent Lewis acid.[5] This inherent electrophilicity allows it to readily accept a pair of electrons from a nucleophile, a key feature in its interaction with the active sites of various enzymes. This guide will primarily focus on the inhibition of serine proteases and β-lactamases, two major classes of enzymes where boronic acid inhibitors have demonstrated significant therapeutic impact.[6][7]

The Core Mechanism: A Tale of Reversible Covalency

The inhibitory prowess of boronic acids lies in their ability to act as transition-state analogs, forming a stable, yet reversible, covalent bond with a key catalytic residue within the enzyme's active site.[8][9] This mechanism can be dissected into a two-step process:

-

Initial Non-covalent Binding: The inhibitor first docks into the enzyme's active site, driven by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This initial binding event properly orients the boronic acid moiety in close proximity to the catalytic nucleophile.[8]

-

Covalent Bond Formation: The nucleophilic residue, typically the hydroxyl group of a serine, attacks the electrophilic boron atom. This results in the formation of a tetrahedral boronate adduct, a species that closely mimics the high-energy tetrahedral intermediate of the natural substrate's hydrolysis.[5][6]

This covalent interaction is the cornerstone of the potent inhibition observed with this class of compounds. The stability of this tetrahedral intermediate effectively sequesters the enzyme in an inactive state.

Caption: Covalent inhibition of a serine protease by a boronic acid.

The Crucial Role of the Tetrahedral Intermediate

The formation of the tetrahedral boronate adduct is the lynchpin of the inhibitory mechanism. This structure is a mimic of the transition state of the enzyme-catalyzed hydrolysis of a peptide or β-lactam bond.[2] By forming a stable analog of this transient and high-energy state, the boronic acid inhibitor effectively traps the enzyme, preventing it from completing its catalytic cycle. The stability of this adduct is further enhanced by interactions with the "oxyanion hole," a region in the active site that typically stabilizes the negative charge on the oxygen of the tetrahedral intermediate of the substrate.[10]

The Influence of pH on Inhibitory Potency

The inhibitory activity of arylboronic acids against serine proteases is markedly pH-dependent.[11] This is because the boron atom is more electrophilic in its trigonal, un-ionized state. However, the nucleophilicity of the catalytic serine's hydroxyl group is dependent on its deprotonation, which is facilitated by a nearby histidine residue in the catalytic triad. This interplay of ionization states of both the inhibitor and the enzyme's active site residues dictates the optimal pH for inhibition.

Experimental Characterization of Boronic Acid Inhibitors

A multi-faceted experimental approach is essential to fully characterize the mechanism of action of boronic acid inhibitors. This typically involves a combination of enzyme kinetics, biophysical techniques to confirm covalent adduct formation, and structural biology to visualize the enzyme-inhibitor complex.

Enzyme Kinetics: Quantifying Inhibitory Potency

Enzyme kinetics studies are fundamental to determining the potency of an inhibitor. For reversible covalent inhibitors like boronic acids, it is crucial to determine both the initial binding affinity (Ki) and the rate of covalent bond formation (kinact).

Protocol for Determining IC50 and Ki Values:

-

Objective: To determine the concentration of the boronic acid inhibitor required to reduce the enzyme's activity by 50% (IC50) and to calculate the inhibition constant (Ki).

-

Materials:

-

Purified enzyme of interest (e.g., a serine protease or β-lactamase)

-

Chromogenic or fluorogenic substrate specific for the enzyme

-

Boronic acid inhibitor stock solution (typically in DMSO)

-

Assay buffer at the optimal pH for enzyme activity

-

96-well microplate

-

Microplate reader capable of kinetic measurements

-

-

Methodology:

-

Prepare a series of dilutions of the boronic acid inhibitor in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the enzyme to each well.

-

Add the different concentrations of the inhibitor to the wells and pre-incubate for a defined period to allow the inhibitor to bind to the enzyme. This pre-incubation time is critical for time-dependent inhibitors.

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.

-

Plot the percentage of enzyme inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response equation (e.g., the four-parameter logistic equation) to determine the IC50 value.[12]

-

For tight-binding inhibitors, where the inhibitor concentration is comparable to the enzyme concentration, the Morrison equation should be used to directly determine the apparent Ki (Ki,app).[13][14]

-

-

Causality and Self-Validation:

-

The pre-incubation step is crucial because boronic acids often exhibit time-dependent inhibition.[15][16] Measuring activity at different pre-incubation times can reveal the kinetics of covalent bond formation.

-

Running a control with no enzyme and a control with no inhibitor are essential for background correction and establishing the 100% activity level, respectively.

-

The choice of substrate concentration is important. For competitive inhibitors, the IC50 value will be dependent on the substrate concentration. It is often recommended to use a substrate concentration at or below the Michaelis-Menten constant (Km).

-

Caption: Workflow for determining IC50 and Ki values.

Biophysical Confirmation of Covalent Adduct Formation

While kinetic data provides strong evidence for the mode of inhibition, direct biophysical confirmation of the covalent adduct is essential for a complete mechanistic understanding.

Mass Spectrometry (MS):

Intact protein mass spectrometry is a powerful technique to confirm the formation of a covalent bond between the enzyme and the inhibitor.[17][18] An increase in the molecular weight of the enzyme corresponding to the molecular weight of the inhibitor provides direct evidence of adduct formation.[19]

Protocol for Intact Protein Mass Spectrometry:

-

Objective: To detect the covalent adduct of the enzyme and the boronic acid inhibitor.

-

Materials:

-

Purified enzyme

-

Boronic acid inhibitor

-

Buffer compatible with mass spectrometry (e.g., ammonium acetate or ammonium bicarbonate)

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

-

Methodology:

-

Incubate the enzyme with an excess of the boronic acid inhibitor in the MS-compatible buffer.

-

As a control, incubate the enzyme alone in the same buffer.

-

After incubation, desalt the samples to remove non-volatile salts.

-

Inject the samples into the LC-MS system.

-

Acquire the mass spectra of the intact protein.

-

Deconvolute the raw data to determine the molecular weight of the protein in both the control and inhibitor-treated samples.

-

-

Causality and Self-Validation:

-

The observation of a mass shift equal to the molecular weight of the inhibitor confirms a 1:1 covalent adduct.

-

The control sample is critical to establish the baseline molecular weight of the unmodified enzyme.

-

Performing the experiment at different inhibitor concentrations or incubation times can provide insights into the stoichiometry and kinetics of adduct formation.

-

X-ray Crystallography:

X-ray crystallography provides the ultimate structural proof of the covalent interaction. A high-resolution crystal structure of the enzyme-inhibitor complex can visualize the tetrahedral boronate adduct in the active site and reveal the specific atomic interactions that stabilize the complex.

Protocol for X-ray Crystallography of an Enzyme-Inhibitor Complex:

-

Objective: To obtain a high-resolution 3D structure of the enzyme covalently bound to the boronic acid inhibitor.

-

Materials:

-

Highly pure and concentrated enzyme solution

-

Boronic acid inhibitor

-

Crystallization screens and reagents

-

X-ray diffraction equipment (in-house or at a synchrotron facility)

-

-

Methodology:

-

Co-crystallize the enzyme with the boronic acid inhibitor by mixing the two components prior to setting up crystallization trials. Alternatively, soak pre-formed enzyme crystals in a solution containing the inhibitor.

-

Screen a wide range of crystallization conditions to identify conditions that yield well-diffracting crystals.

-

Cryo-protect the crystals and collect X-ray diffraction data.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the structural model and analyze the electron density maps to confirm the presence and geometry of the covalent adduct.

-

-

Causality and Self-Validation:

-

Clear and unambiguous electron density for the inhibitor covalently attached to the catalytic serine provides irrefutable evidence of the mechanism.

-

The structure will reveal the specific hydrogen bonds and other interactions that contribute to the inhibitor's potency and selectivity, which can be validated through site-directed mutagenesis and further kinetic analysis.

-

Quantitative Data: A Snapshot of Inhibitor Potency

The inhibitory potency of boronic acid-based inhibitors is typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the inhibitory activities of several notable boronic acid inhibitors against their respective target enzymes.

| Inhibitor | Target Enzyme | Enzyme Class | Ki (nM) | IC50 (nM) | Reference |

| Bortezomib | 20S Proteasome (chymotrypsin-like site) | Threonine Peptidase | - | 3-20 | [20] |

| Vaborbactam | KPC-2 | Class A β-Lactamase | 56 | - | [21] |

| Vaborbactam | CTX-M-15 | Class A β-Lactamase | 22 | - | [21] |

| Vaborbactam | AmpC | Class C β-Lactamase | 180 | - | [21] |

| S02030 | KPC-2 | Class A β-Lactamase | - | 80 | [22] |

| S02030 | CTX-M-96 | Class A β-Lactamase | - | 2 | [22] |

| MB_076 | KPC-2 | Class A β-Lactamase | - | 135 | [22] |

| MB_076 | CTX-M-96 | Class A β-Lactamase | - | 4 | [22] |

| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | Serine Protease | 65 | - | [23] |

Conclusion: A Continually Evolving Field

Boronic acid-based enzyme inhibitors represent a mature yet continually evolving field of drug discovery.[2][3] Their unique mechanism of reversible covalent inhibition provides a powerful platform for the design of potent and selective therapeutics. A thorough understanding of their mechanism of action, facilitated by the experimental techniques outlined in this guide, is paramount for the successful development of the next generation of boronic acid-based drugs. The synergy between enzyme kinetics, biophysical characterization, and structural biology will continue to drive innovation in this exciting area of medicinal chemistry.

References

- Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]

- Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271–3280. [Link]

- Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]

- Papp-Wallace, K. M., Bonomo, R. A., & Hujer, A. M. (2020). Biochemical Activity of Vaborbactam. Antimicrobial agents and chemotherapy, 64(3), e01732-19. [Link]

- Krajnc, A., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8, 708537. [Link]

- Tivadar, R., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305833. [Link]

- Rojas, L. J., et al. (2018). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy, 62(4), e02125-17. [Link]

- Christianson, D. W. (2024). Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. Journal of Medicinal Chemistry. [Link]

- Singh, J., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.

- Krajnc, A., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8, 708537. [Link]

- Woon, E. C. Y., et al. (2020). Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. Molecules, 25(21), 5193. [Link]

- Bateman, L. A., et al. (2019). Chemoproteomic methods for covalent drug discovery. Nature Reviews Chemistry, 3(3), 167-183. [Link]

- G-ULTRA. (2023).

- Johnson, D. S., et al. (2020). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. Journal of Medicinal Chemistry, 63(15), 7991-8006. [Link]

- Politov, A. A., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 22(7), 3688. [Link]

- LeBeau, A. M., et al. (2011). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. ACS Medicinal Chemistry Letters, 2(10), 779-784. [Link]

- Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]

- Fu, H., et al. (2014). BoronicAcid-based Enzyme Inhibitors: A Review of Recent Progress.

- Geoghegan, K. F., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(7), 923-933. [Link]

- ResearchGate. (n.d.). IC50 values (in nM)

- Murphy, D. J. (2004). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Analytical biochemistry, 327(1), 61–67. [Link]

- Kuzmič, P. (2003). Kinetic determination of tight-binding impurities in enzyme inhibitors. Analytical Biochemistry, 319(2), 272-282. [Link]

- Dhaliwal, J., & Tuma, R. (2024). Bortezomib. In StatPearls.

- Dahl, G., & Acker, M. G. (2020).

- Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. [Link]

- Di Trani, J., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Analytical and Bioanalytical Chemistry, 413(16), 4211-4219. [Link]

- ResearchGate. (n.d.).

- Dahl, G., & Acker, M. G. (2020).

- Kuzmič, P. (2003). Kinetic determination of tight-binding impurities in enzyme inhibitors. BioKin. [Link]

- Lomovskaya, O., et al. (2020). Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. Antimicrobial Agents and Chemotherapy, 64(10), e00732-20. [Link]

- Synapse. (2024). What is the mechanism of Bortezomib? [Link]

- Dahl, G., & Acker, M. G. (2020). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC medicinal chemistry, 11(6), 736–744. [Link]

- Wikipedia. (n.d.). Bortezomib. [Link]

- Murphy, D. J. (2004). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design.

- Melinta Therapeutics. (n.d.). VABOMERE (meropenem and vaborbactam) How It Works. [Link]

- Chen, D., et al. (2011). Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives. Current Cancer Drug Targets, 11(3), 239-253. [Link]

- Castanheira, M., et al. (2018). Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae.

- Drugs.com. (2024). Bortezomib. [Link]

- Cartwright, S. J., & Waley, S. G. (1987). Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. The Biochemical journal, 242(2), 453–459. [Link]

- Rojas, L. J., et al. (2018). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 62(4), e02125-17. [Link]

- Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids.

- ResearchGate. (n.d.). Comparison of Inhibition Constants This table shows the inhibitory activity of Bowman Birk inhibitors with various proteinase enzymes. [Link]

- Kuzmič, P. (2022). A two-point IC 50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

- Lomabardo, F., et al. (2019). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 20(18), 4448. [Link]

Sources

- 1. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biokin.com [biokin.com]

- 13. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nuvisan.com [nuvisan.com]

- 20. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The N-Acyl Sulfonamide Moiety: A Cornerstone of Modern Drug Design and Molecular Interaction

Abstract

The N-acyl sulfonamide functional group has emerged from a niche chemical curiosity to a central figure in contemporary medicinal chemistry. Initially recognized for its ability to act as a bioisosteric replacement for carboxylic acids, its role has expanded significantly.[1][2][3][4] This technical guide provides an in-depth analysis of the N-acyl sulfonamide moiety, elucidating its fundamental physicochemical properties, its critical role in shaping molecular interactions, and its impact on the pharmacokinetic profiles of drug candidates. We will explore its advantages over traditional functional groups, detail the experimental protocols used to validate its function, and survey its application in diverse therapeutic areas, from enzyme inhibitors to advanced covalent probes.[5][6][7] This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile functional group.

The Fundamental Chemistry of the N-Acyl Sulfonamide Group

The efficacy of the N-acyl sulfonamide in molecular design is rooted in a unique combination of electronic and structural features that dictate its interactions with biological targets. Understanding these core properties is essential for its rational application.

Acidity and Ionization State

A defining characteristic of the N-acyl sulfonamide is its pronounced acidity, with pKa values typically falling between 3.5 and 4.5.[2][4][8] This acidity is significantly greater than that of a simple sulfonamide (pKa ≈ 10) and is directly comparable to that of a carboxylic acid (pKa ≈ 4-5).[9] The electron-withdrawing nature of both the adjacent acyl and sulfonyl groups delocalizes the negative charge upon deprotonation of the nitrogen atom, stabilizing the resulting anion and rendering the N-H proton highly acidic.

This tunable acidity is paramount, as it ensures the group is predominantly ionized at physiological pH (7.4), allowing it to engage in the powerful ionic and electrostatic interactions often required for high-affinity binding to protein targets.[10]

Hydrogen Bonding and Molecular Geometry

The deprotonated N-acyl sulfonamide anion presents a unique geometry for molecular recognition. The distance between the two sulfonyl oxygens is comparable to that between the oxygens of a carboxylate group.[2][4] This structural mimicry allows it to form similar hydrogen bond networks, a key reason for its success as a carboxylic acid bioisostere.[2][4][10]

Furthermore, the moiety offers a rich array of interaction points:

-

Hydrogen Bond Acceptors: The two sulfonyl oxygens and the single carbonyl oxygen are potent hydrogen bond acceptors.

-

Hydrogen Bond Donor: The N-H proton (in its neutral state) serves as an effective hydrogen bond donor.

This trifecta of interaction sites can lead to more extensive and stable hydrogen bonding networks compared to simpler functional groups. In certain contexts, N-acyl sulfonamides have been shown to form more hydrogen bonds with active site residues than the phosphoryl groups they were designed to replace.[11]

Caption: Bioisosteric mimicry: N-acyl sulfonamide vs. carboxylate.

Physicochemical Property Comparison

The strategic replacement of a carboxylic acid with an N-acyl sulfonamide allows for the fine-tuning of key physicochemical properties that govern a drug's behavior.

| Property | Carboxylic Acid | N-Acyl Sulfonamide | Rationale for Improvement in Drug Design |

| pKa | ~4–5 | ~3.5–4.5[2][4] | Maintains necessary acidity for ionic interactions while offering a slightly different ionization profile. |

| Lipophilicity (LogD) | Generally lower | Can be higher/tunable | Often improves passive membrane permeability by masking the polar acidic group.[5][12] |

| Solubility | Variable | Generally good | The group can improve aqueous solubility, especially in its ionized form.[13] |

| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation) | More resistant to hydrolysis and many metabolic pathways[2][4] | Increases metabolic half-life and bioavailability by avoiding common clearance pathways. |

| Structural Modification | One point (R-group) | Two points (Acyl R-group, Sulfonyl R'-group)[2][4] | Provides greater synthetic flexibility to explore chemical space and optimize potency and properties. |

The Role in Drug Discovery and Development

The theoretical advantages of the N-acyl sulfonamide translate into tangible benefits during the drug discovery process, particularly in optimizing lead compounds. Its importance is underscored by the fact that nine new drugs containing this moiety were marketed in the USA between 2015 and 2020 alone.[5]

A Superior Bioisostere for Carboxylic Acids

While the carboxylic acid group is a common feature in pharmacophores, it can be a liability, contributing to poor membrane permeability and rapid metabolic clearance.[9] The N-acyl sulfonamide serves as an effective bioisostere by preserving the essential acidic and hydrogen-bonding characteristics while overcoming these drawbacks.[2][3][4][5][14]

Key Advantages:

-

Enhanced Stability: They exhibit greater resistance to both chemical and enzymatic hydrolysis compared to their carboxylic acid counterparts.[2][4]

-

Improved Permeability: By increasing lipophilicity and masking the highly polar nature of the acid, this replacement can significantly enhance a compound's ability to cross biological membranes via passive diffusion.[5][12]

-

Expanded Vector Space: The presence of two distinct sites for substitution (on the acyl and sulfonyl groups) allows medicinal chemists to project chemical vectors into new regions of a target's binding pocket, potentially discovering new, high-affinity interactions unavailable to a simple carboxylic acid.[2][4]

Modulating Pharmacokinetic (ADME) Properties

A primary goal of lead optimization is to engineer a molecule with a suitable ADME (Absorption, Distribution, Metabolism, Excretion) profile. The N-acyl sulfonamide group is a powerful tool in this endeavor.

To quantify the impact of the N-acyl sulfonamide on absorption, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to predict passive diffusion.[15][16] It measures a compound's ability to diffuse from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[16]

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Principle: This assay evaluates the passive diffusion of a compound across an artificial lipid membrane separating a donor and acceptor well. The rate of diffusion provides an estimate of its potential for gastrointestinal absorption.[15]

-

Materials:

-

96-well donor plates (e.g., Millipore MultiScreen-IP, PVDF membrane)

-

96-well acceptor plates

-

Lipid solution (e.g., 4% Lecithin in Dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Test compounds and standards

-

Plate reader or LC-MS/MS for quantification

-

-

Procedure:

-

Prepare Solutions: Dissolve test compounds in DMSO to create stock solutions (e.g., 10 mM). Prepare a working solution of the test compound at 500 µM in PBS with a final DMSO concentration of 5%.[17][18]

-

Prepare Acceptor Plate: Add 300 µL of PBS buffer to each well of the 96-well acceptor plate.[18][19]

-

Prepare Donor Plate: Carefully apply 5 µL of the 4% lecithin/dodecane solution onto the membrane of each well in the donor plate, ensuring complete coverage.[18][19]

-

Load Donor Plate: Add 200 µL of the 500 µM test compound solution to duplicate wells of the coated donor plate.[18]

-

Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature (25°C) for 16-18 hours.[18][19]

-

Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

-

Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[16][18]

-

Calculation: Calculate the permeability coefficient (Pe) using the concentrations and known parameters (well volume, membrane area, incubation time).

-

The enhanced stability of the N-acyl sulfonamide moiety is a key advantage.[2][4] In vitro metabolic stability assays are crucial for confirming this property early in the drug development process.[20][21][22] These assays measure the rate at which a compound is metabolized by liver enzymes.

Caption: Workflow for a Liver Microsomal Metabolic Stability Assay.

Protocol: Liver Microsomal Stability Assay

-

Principle: This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes (e.g., Cytochrome P450s). The data are used to calculate intrinsic clearance.

-

Materials:

-

Pooled liver microsomes (human, rat, etc.)

-

Test compound

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Phosphate buffer, pH 7.4

-

Incubator/water bath at 37°C

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

LC-MS/MS system

-

-

Procedure:

-

Preparation: Prepare a solution of the test compound in buffer (e.g., at 1 µM). Prepare a suspension of liver microsomes (e.g., 0.5 mg/mL) in the same buffer.

-

Pre-incubation: In a microcentrifuge tube, combine the test compound and the microsome suspension. Pre-incubate for 5-10 minutes at 37°C to allow the compound to equilibrate with the enzymes.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution. This marks time zero (t=0).

-

Time Course: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing cold acetonitrile (with an internal standard) to stop the enzymatic reaction and precipitate the proteins.

-

Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the amount of the parent compound remaining at each time point relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

-

Synthetic Pathways to N-Acyl Sulfonamides

The widespread adoption of this moiety has been enabled by the development of efficient and versatile synthetic methodologies.

Caption: Major synthetic routes to N-acyl sulfonamides.

-

Classical N-Acylation: The most common method involves the direct acylation of a primary sulfonamide using a reactive acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine.[2][4][6][23] While robust, this method can sometimes require harsh conditions due to the low nucleophilicity of the sulfonamide nitrogen.[14]

-

Sulfo-Click Reaction: A modern and highly efficient alternative is the "sulfo-click" reaction between a sulfonyl azide and a thioacid.[14][24] This reaction proceeds under mild conditions with high yields and tolerates a wide range of functional groups, making it a valuable tool for constructing diverse compound libraries.[14]

Advanced and Future Applications

The utility of the N-acyl sulfonamide extends beyond a simple bioisostere. Its unique reactivity and structure are being exploited in cutting-edge chemical biology and drug discovery applications.

-

Pharmacophore Element: In many cases, the group is not merely a placeholder for an acid but is an integral component of the pharmacophore, making key interactions that drive potency and selectivity. This is evident in numerous classes of enzyme inhibitors and antibacterial agents.[5][14][24]

-

Prodrug Strategies: The N-acyl linkage can be designed to be metabolically labile, allowing for its use as a prodrug. In this approach, a solubilizing group is attached via the N-acyl sulfonamide, which is then cleaved in vivo to release the active parent drug.[6][13]

-

Covalent Probes (NASA Chemistry): A particularly innovative application is the use of N-acyl-N-alkyl sulfonamides (NASA) as tunable electrophiles for covalent protein modification.[7][25] By incorporating a NASA "warhead" into a high-affinity ligand, researchers can achieve selective and covalent labeling of a target protein, which is useful for target identification, imaging, and potentially for developing targeted protein degraders.[7][25]

Conclusion

The N-acyl sulfonamide group is a powerful and multifaceted tool in the arsenal of the modern medicinal chemist. Its ability to mimic the essential features of a carboxylic acid while offering profound improvements in metabolic stability, membrane permeability, and synthetic versatility has cemented its role in drug design. From its foundational use as a bioisostere to its application in sophisticated covalent probes, the N-acyl sulfonamide continues to enable the discovery and development of novel therapeutics. A thorough understanding of its properties and the experimental methods used to evaluate its impact is crucial for any scientist or researcher aiming to design the next generation of effective and safe medicines.

References

- Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics.

- Metabolic Stability - Frontage Laboratories.

- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray.

- N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Wiley Online Library. [Link]

- Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed. PubMed. [Link]

- Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs.

- Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - NIH.

- Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. (2025-09-08). Royal Society of Chemistry. [Link]

- Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods - ResearchGate. (2025-12-30).

- N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC - NIH.

- Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. Royal Society of Chemistry. [Link]

- Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres | Request PDF - ResearchGate.

- N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - RSC Publishing. Royal Society of Chemistry. [Link]

- pampa-permeability-assay.pdf - Technology Networks. Technology Networks. [Link]

- Examples of N-acylsulfonamide-containing drugs. - ResearchGate.

- Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. (2025-09-08).

- Full article: Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]

- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central.

- Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. (2017-03-07). Wikidot. [Link]

- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. BioAssay Systems. [Link]

- Recent advances in the synthesis of N-acyl sulfonamides - ResearchGate. (2025-09-17).

- Structure property relationships of N-acylsulfonamides and rel

- Structure property relationships of N-acylsulfonamides and rel

- A Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 | Request PDF - ResearchGate. (2025-08-05).

- Structure property relationships of N-acylsulfonamides and related bioisosteres. Semantic Scholar. [Link]

- Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties - PubMed. PubMed. [Link]

- Functional and structural analyses of N-acylsulfonamide-linked dinucleoside inhibitors of RNase A - PMC - NIH.

- Structure property relationships of N-acylsulfonamides and rel

- Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery | ChemRxiv. ChemRxiv. [Link]

- Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery - ChemRxiv. (2025-10-24). ChemRxiv. [Link]

- N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study - ACS Publications - American Chemical Society. (2024-06-26). American Chemical Society. [Link]

- Exploring Ligand-Directed N-Acyl-N-alkylsulfonamide-Based Acylation Chemistry for Potential Targeted Degrader Development - NIH.

Sources

- 1. N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry | Semantic Scholar [semanticscholar.org]

- 2. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 3. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Functional and structural analyses of N-acylsulfonamide-linked dinucleoside inhibitors of RNase A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. researchgate.net [researchgate.net]

- 24. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Exploring Ligand-Directed N-Acyl-N-alkylsulfonamide-Based Acylation Chemistry for Potential Targeted Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid

Abstract: This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel drug candidate, 4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid. While specific experimental data for this compound is not yet publicly available, this document outlines the fundamental principles and detailed experimental protocols necessary for its thorough characterization. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for data generation. The protocols described herein are grounded in authoritative regulatory guidelines and scientific literature, providing a robust starting point for the pre-formulation and early-stage development of this promising phenylboronic acid derivative.

Introduction: The Significance of Boronic Acids in Drug Discovery

Phenylboronic acids and their derivatives are a cornerstone of modern medicinal chemistry, serving as versatile intermediates in organic synthesis and as pharmacophores in their own right.[1][2] Their unique ability to form reversible covalent bonds with diols makes them particularly attractive for targeting glycoproteins and other biological molecules. The subject of this guide, this compound, is a compound of interest due to its structural motifs that suggest potential therapeutic applications. However, like all drug candidates, its progression through the development pipeline is critically dependent on a thorough understanding of its physicochemical properties, most notably its solubility and stability.

This guide will provide a detailed roadmap for characterizing these critical attributes, ensuring that subsequent formulation and pharmacokinetic studies are built on a solid foundation of reliable data.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is paramount before embarking on detailed solubility and stability studies.

| Property | Value | Source |

| CAS Number | 957120-81-9 | [3][4][5] |

| Molecular Formula | C11H16BNO5S | [4][5] |

| Molecular Weight | 285.13 g/mol | [4] |

| IUPAC Name | [4-(3-methylbutanoylsulfamoyl)phenyl]boronic acid | [3] |

| Appearance | Solid (predicted) | [4] |

| Purity | Typically >98% | [3][4] |

Solubility Profiling: A Multi-faceted Approach

The solubility of a drug candidate is a critical determinant of its bioavailability and therapeutic efficacy. A comprehensive solubility profile should be established across a range of physiologically relevant conditions.

Theoretical Considerations for Boronic Acid Solubility

The solubility of phenylboronic acids is influenced by several factors, including the equilibrium between the neutral trigonal form and the anionic tetrahedral form in aqueous solutions.[6] The pKa of the boronic acid moiety is therefore a key parameter. The presence of the sulfamoyl and methylbutanoyl groups in the target molecule will also significantly impact its lipophilicity and potential for hydrogen bonding, thereby influencing its solubility in both aqueous and organic media.

Experimental Determination of Solubility

Both kinetic and thermodynamic solubility assays are recommended to gain a complete picture of the compound's dissolution behavior.[5][7][8][9][10]

Kinetic solubility provides an early indication of a compound's dissolution characteristics and is particularly useful for high-throughput screening.[8][9][10]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Assay Plate Preparation: Add the DMSO solutions to a 96-well microplate.

-

Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).[5] Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[5]

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for pre-formulation studies.[7][8][9][11] The shake-flask method is the most common approach.[5][11]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH values, relevant organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][11]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated solution.[5]

-

Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

Analytical Method for Quantification: HPLC

A robust and validated HPLC method is essential for accurate solubility determination.

Recommended HPLC Parameters (starting point):

-

Column: C18 reverse-phase column (e.g., Acquity BEH C18).[12]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[12]

-

Detection: UV-Vis detector at an appropriate wavelength (determined by UV scan of the compound) or mass spectrometry (LC-MS) for higher sensitivity and specificity.[7][12]

-

Quantification: Generate a calibration curve using standards of known concentrations.

Note: Boronic acids can be challenging to analyze by HPLC due to their potential for on-column interactions and dehydration. Method development should focus on achieving good peak shape and reproducibility.[1][13]

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent/Buffer | pH | Temperature (°C) | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |

| Deionized Water | ~7 | 25 | Record Data | Record Data |

| PBS | 7.4 | 25 | Record Data | Record Data |

| Simulated Gastric Fluid | 1.2 | 37 | Record Data | Record Data |

| Simulated Intestinal Fluid | 6.8 | 37 | Record Data | Record Data |

| Ethanol | N/A | 25 | Record Data | Record Data |

| Propylene Glycol | N/A | 25 | Record Data | Record Data |

Stability Assessment: Ensuring Compound Integrity

Stability testing is a critical component of drug development, providing insights into the degradation pathways of a compound and informing storage conditions and shelf-life.

Theoretical Considerations for Boronic Acid Stability

Boronic acids are susceptible to several degradation pathways, with oxidative deboronation being a primary concern.[14][15][16][17] The carbon-boron bond can be cleaved under oxidative stress, leading to the formation of the corresponding alcohol and boric acid.[16] Hydrolytic stability, particularly at different pH values, and photostability are also important considerations.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and to develop stability-indicating analytical methods.[18][19][20][21] These studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[19][21][22]

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the appropriate stress media.

-

Stress Conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

-

Oxidation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperature (e.g., 60°C).

-

Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light).[3][4][23][24][25]

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

-

Degradant Identification: Use LC-MS/MS to identify the mass of the degradation products and propose their structures.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to determine the shelf-life of the drug substance.[22][26][27]

ICH Recommended Long-Term Storage Conditions:

-

25°C ± 2°C / 60% RH ± 5% RH

-

30°C ± 2°C / 65% RH ± 5% RH

Experimental Protocol: Long-Term Stability

-

Batch Selection: Use at least three primary batches of the drug substance.[22]

-

Packaging: Store the compound in a container closure system that is representative of the proposed commercial packaging.

-

Storage: Place the samples in stability chambers maintained at the specified conditions.

-

Testing Frequency: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[26]

-

Analysis: Analyze for appearance, purity (by HPLC), and any other critical quality attributes.

Data Presentation: Stability Summary

The results of the stability studies should be tabulated to clearly show the degradation profile over time and under different conditions.

Forced Degradation Results Template:

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants | Major Degradant(s) (% Area) |

| 0.1 M HCl (RT) | 24h | Record Data | Record Data | Record Data |

| 0.1 M HCl (60°C) | 8h | Record Data | Record Data | Record Data |

| 0.1 M NaOH (RT) | 4h | Record Data | Record Data | Record Data |

| 3% H₂O₂ (RT) | 8h | Record Data | Record Data | Record Data |

| Thermal (60°C, solid) | 7 days | Record Data | Record Data | Record Data |

| Photostability | ICH Q1B | Record Data | Record Data | Record Data |

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation and long-term stability studies, researchers can generate the critical data package required for the continued development of this compound.

The elucidation of the degradation pathways will be instrumental in developing a stable formulation and defining appropriate storage and handling conditions. Furthermore, a thorough understanding of the solubility profile will guide the selection of a suitable drug delivery strategy to maximize its therapeutic potential. The experimental frameworks provided herein are designed to ensure scientific integrity and generate the trustworthy data essential for informed decision-making in the drug development process.

References

- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]

- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

- Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.). SlideShare. [Link]

- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021).

- ADME Solubility Assay. (n.d.). BioDuro. [Link]

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]

- Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. (n.d.). Scholars Research Library. [Link]

- Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). RSC Publishing. [Link]

- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). [Link]

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).

- Oxidative instability of boronic acid-installed polycarbonate nanoparticles. (n.d.). RSC Publishing. [Link]

- Boronate Affinity - High Performance Liquid Chromatography (HPLC). (n.d.). Trinity Biotech. [Link]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. [Link]

- Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PMC - NIH. [Link]

- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH. [Link]

- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025).

- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. [Link]

- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013).

- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).

- Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

- Solubility Assessment Service. (n.d.).

- Physical and Chemical Properties of Boronic Acids: Formulation Implic

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). SpringerLink. [Link]

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). PubMed. [Link]

- Method for determining solubility of a chemical compound. (n.d.).

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Semantic Scholar. [Link]

- Phenylboronic acid. (n.d.). Wikipedia. [Link]

- Q1A(R2) Guideline. (n.d.). ICH. [Link]

- forced degradation studies Latest Research Papers. (n.d.).

- Aqueous and cosolvent solubility data for drug-like organic compounds. (n.d.). PMC - NIH. [Link]

- Forced Degradation Studies. (2016). MedCrave online. [Link]

- ICH Q1 Stability Testing Guidelines. (n.d.). MasterControl. [Link]

- Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). Raines Lab. [Link]

- Two transition states for PDeB of phenyl boronic acid by water.... (n.d.).

- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

- ICH GUIDELINES FOR STABILITY. (n.d.). kk wagh college of pharmacy. [Link]

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

- ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. [Link]